N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16-8-9-20(14-17(16)2)25-15-23(22-6-4-5-7-24(22)29-25)26(30)28-18(3)19-10-12-21(27)13-11-19/h4-15,18H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFUQKFOXISAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
Antiviral Activity
Quinoline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds similar to N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide exhibit activity against various viral strains, including HIV and Zika virus. A study highlighted that quinoline derivatives can inhibit viral replication through mechanisms involving interference with viral enzymes and host cell interactions .
Anticancer Potential
The quinoline structure is associated with anticancer activity. Several studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antibacterial and antifungal activities. Research has shown that modifications in the quinoline structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for drug development in combating infections caused by multidrug-resistant organisms .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiviral activity against HIV | The compound exhibited significant inhibition of HIV-1 replication in vitro. |
| Study 2 | Investigate anticancer effects on breast cancer cells | Induced apoptosis and inhibited proliferation in MCF-7 cell lines. |
| Study 3 | Assess antimicrobial efficacy against Staphylococcus aureus | Showed potent activity against resistant strains with low minimum inhibitory concentration (MIC). |
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
Antimicrobial Potential
Compounds like N-(4-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () demonstrate broad-spectrum antibacterial activity, likely due to the ethoxy group’s balance between lipophilicity and solubility. The target compound’s 3,4-dimethylphenyl group may similarly enhance membrane penetration .
Biological Activity
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide, a compound belonging to the quinoline family, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of the quinoline moiety is significant as it is often associated with various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they may target topoisomerases or kinases that are crucial for DNA replication and cell cycle regulation.
- Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, likely through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Biological Activity Overview
Anticancer Activity
A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. For example, in vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) cells by approximately 70% at a concentration of 10 µM, indicating strong anticancer potential.
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 5 µg/mL. This suggests that the compound could serve as a lead for developing new antibiotics.
Q & A
Q. What are the recommended synthetic routes for N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide, and what challenges arise during its purification?
Methodological Answer: The synthesis typically involves:
Quinoline Core Formation : Condensation of substituted anilines with diketones or β-keto esters under acidic conditions to form the quinoline scaffold .
Carboxamide Introduction : Coupling the quinoline-4-carboxylic acid intermediate with 1-(4-chlorophenyl)ethylamine using coupling agents like HATU or EDCI in anhydrous DMF .
Purification Challenges : Due to the compound’s hydrophobic aromatic substituents, reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended. Impurities often arise from incomplete coupling or residual solvents, requiring multiple crystallization steps .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm; quinoline H-2 and H-3 splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~463.18 g/mol) .
- HPLC-PDA : Purity >95% with retention time consistency under isocratic conditions (70% acetonitrile) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound, given its structural complexity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR targets, leveraging the quinoline core’s π-π stacking potential and the chlorophenyl group’s hydrophobic interactions .
- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors at the carboxamide, aromatic pharmacophores) to prioritize targets like EGFR or CDK5/p25 .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. How can researchers resolve contradictions in reported bioactivity data for quinoline carboxamide derivatives?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
- SAR Analysis : Systematically compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl analogs) on activity. For example, dimethyl groups may enhance membrane permeability but reduce solubility, impacting apparent potency .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., logP >3 correlates with higher cytotoxicity but lower aqueous stability) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg intravenously (IV) and orally (PO) to calculate bioavailability. Plasma samples analyzed via LC-MS/MS for t₁/₂ and Cmax .
- Tissue Distribution : Use whole-body autoradiography in Sprague-Dawley rats to assess brain penetration, critical for CNS-targeted applications .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF .
Critical Research Gaps
- Mechanistic Studies : No data exist on off-target effects (e.g., hERG channel inhibition) or resistance mechanisms .
- Formulation Optimization : Poor solubility limits in vivo efficacy; nanoemulsion or cyclodextrin complexes require testing .
- Toxicogenomics : RNA-seq/PBPK modeling needed to predict organ-specific toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
